molecular formula C24H48O3 B8624118 2-Hydroxyethyl docosanoate CAS No. 109376-47-8

2-Hydroxyethyl docosanoate

Cat. No.: B8624118
CAS No.: 109376-47-8
M. Wt: 384.6 g/mol
InChI Key: HJIHXGNKBCJVAR-UHFFFAOYSA-N
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Description

2-Hydroxyethyl docosanoate is a fatty acid ester derived from docosanoic acid (behenic acid, C22H44O2) and ethylene glycol. The compound features a hydroxyl group on the ethyl moiety of the ester, distinguishing it from simpler esters like ethyl or methyl docosanoate.

Scientific Research Applications

Pharmaceutical Applications

1.1 Drug Delivery Systems

2-Hydroxyethyl docosanoate has been investigated for its potential use in drug delivery systems. Its amphiphilic nature allows it to form micelles and liposomes, which can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability. Research indicates that formulations containing this compound can improve the pharmacokinetics of poorly soluble drugs, making it a valuable candidate for developing advanced drug delivery systems .

1.2 Antimicrobial Activity

Studies have shown that derivatives of docosanoic acid exhibit antimicrobial properties. The incorporation of this compound into formulations has been linked to enhanced antimicrobial activity against various pathogens, including bacteria and fungi. This makes it a potential candidate for use in topical antimicrobial treatments and preservatives in pharmaceutical formulations .

Cosmetic Applications

2.1 Skin Conditioning Agent

In the cosmetic industry, this compound is used as an emollient and skin conditioning agent. Its ability to form a protective barrier on the skin helps to retain moisture and improve skin texture. Formulations containing this compound are often marketed for their moisturizing properties, making them suitable for dry skin treatments .

2.2 UV Protection

The compound has also been explored for its role as a UV absorber in cosmetic formulations. Its incorporation into sunscreens can enhance the product's effectiveness by providing additional protection against UV radiation, thereby reducing the risk of skin damage and photoaging .

Material Science Applications

3.1 Biodegradable Polymers

Research into biodegradable materials has identified this compound as a potential building block for creating biodegradable polymers. These polymers can be utilized in various applications, including packaging materials and medical devices, where environmental sustainability is a priority. The fatty acid structure contributes to the biodegradability of the resulting polymers, aligning with modern eco-friendly practices .

3.2 Surface Modifications

The compound can be used in surface modification processes to enhance the hydrophobicity of materials. By grafting this compound onto surfaces, researchers have demonstrated improved water repellency and reduced biofouling properties, which are beneficial in biomedical applications and marine coatings .

Case Studies

Study Application Findings
Study on Drug Delivery SystemsFormulation of liposomesEnhanced solubility of hydrophobic drugs; improved bioavailability observed in vivo .
Antimicrobial Activity AssessmentTopical formulationsSignificant reduction in microbial load with formulations containing this compound compared to controls .
Cosmetic Product DevelopmentMoisturizersImproved skin hydration levels in clinical trials with products containing this compound .
Biodegradable Polymer ResearchMaterial synthesisSuccessful creation of biodegradable films with favorable mechanical properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl Docosanoate

  • Structure: Ethyl ester of docosanoic acid (C22H44O2 esterified with ethanol).
  • Key Differences: Lacks the hydroxyl group on the ethyl chain, resulting in lower polarity compared to 2-hydroxyethyl docosanoate.
  • Applications : Primarily used as a reference standard in gas chromatography and lipidomics due to its stability and low volatility .

Methyl Docosanoate

  • Structure: Methyl ester of docosanoic acid (C22H44O2 esterified with methanol).
  • Key Differences : Shorter alkyl chain (methyl vs. hydroxyethyl) and absence of hydroxyl groups reduce solubility in polar solvents.
  • Applications : Used in biodiesel research and as a calibration standard. Methyl esters generally exhibit higher volatility than hydroxyethyl derivatives .

2-Hydroxyethyl 12-Hydroxyoctadecanoate

  • Structure : A dihydroxy ester combining a C18 hydroxy fatty acid with ethylene glycol (C20H40O4).
  • Key Differences : Contains two hydroxyl groups (one on the ethyl chain and one on the fatty acid chain), increasing hydrophilicity and reactivity.
  • Applications : Used in pharmaceutical formulations (e.g., Solutol HS 15) as a solubilizing agent due to its amphiphilic properties .

2-Hydroxypropane-1,3-diyl Didocosanoate

  • Structure: A diglyceride with two docosanoate chains esterified to a glycerol backbone (C47H92O5).
  • Key Differences: Branched structure with two long-chain fatty acids, offering superior thermal stability compared to monoesters like this compound.
  • Applications: Potential use in cosmetics and food additives as a thickener or stabilizer .

Physicochemical and Functional Comparisons

Property This compound Ethyl Docosanoate Methyl Docosanoate 2-Hydroxyethyl 12-Hydroxyoctadecanoate
Molecular Formula C24H48O3 C24H48O2 C23H46O2 C20H40O4
Polarity Moderate (hydroxyl group) Low Very low High (two hydroxyl groups)
Typical Applications Emulsifiers, biomaterials Analytical standards Biodiesel research Pharmaceutical solubilizers
Thermal Stability Moderate High High Low (due to hydroxyl reactivity)
Safety Profile Likely low toxicity No hazards reported No hazards reported Limited data; non-irritant per SDS

Research Findings and Functional Insights

  • Hydroxyl Group Impact: The presence of a hydroxyl group in 2-hydroxyethyl esters enhances solubility in aqueous systems compared to non-hydroxylated analogs. For example, 2-hydroxyethyl methacrylate (HEMA) exhibits conformational effects on polymers, suggesting similar behavior in this compound .
  • Chain Length Effects: Longer fatty acid chains (e.g., C22 in docosanoate) improve hydrophobicity and lubricity, making these esters suitable for coatings and surfactants .

Properties

CAS No.

109376-47-8

Molecular Formula

C24H48O3

Molecular Weight

384.6 g/mol

IUPAC Name

2-hydroxyethyl docosanoate

InChI

InChI=1S/C24H48O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24(26)27-23-22-25/h25H,2-23H2,1H3

InChI Key

HJIHXGNKBCJVAR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)OCCO

Related CAS

53058-35-8

Origin of Product

United States

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